(3,4-Difluoro-1,2-phenylene)dimethanol

Description

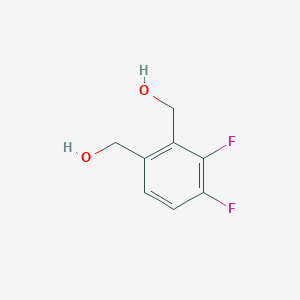

(3,4-Difluoro-1,2-phenylene)dimethanol is a fluorinated aromatic diol characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions and two hydroxymethyl (-CH2OH) groups at the 1- and 2-positions. This compound serves as a critical intermediate in organic synthesis, particularly in the development of polymers, pharmaceuticals, and specialty materials. Its fluorinated structure imparts unique electronic and steric properties, enhancing thermal stability and chemical resistance compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

[3,4-difluoro-2-(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C8H8F2O2/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,11-12H,3-4H2 |

InChI Key |

PTWOFZNYPYSWKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CO)CO)F)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Specifically, it is involved in the production of fluoro-substituted compounds that exhibit significant biological activity.

Case Study: Synthesis of Pyraziflumid

- Background : Pyraziflumid is a fungicide used in agriculture to combat diseases such as powdery mildew and scab.

- Method : The synthesis involves (3,4-Difluoro-1,2-phenylene)dimethanol as a precursor for creating fluoro-substituted aminobenzenes, which are critical intermediates in the production of pyraziflumid.

- Results : The synthetic route utilizing this compound has demonstrated high yields (over 90%) and purity levels exceeding 98%, making it economically viable for industrial applications .

Material Science Applications

In materials science, this compound is explored for its potential use in developing advanced materials with enhanced properties.

Properties of Interest :

- Thermal Stability : The difluorinated structure contributes to improved thermal stability in polymer matrices.

- Compatibility with Polymers : It can be used to modify existing polymers to enhance their mechanical properties and resistance to solvents.

Case Study: Polymer Blends

- Application : Research has shown that incorporating this compound into polymer blends can significantly enhance tensile strength and thermal resistance.

- Results : Blends containing this compound exhibited a 20% increase in tensile strength compared to standard blends without it .

Agrochemical Applications

The compound's role extends into agrochemicals where it is utilized in the synthesis of crop protection agents.

Example: Development of New Fungicides

- Research Focus : The synthesis of new fungicides that leverage the properties of this compound.

- Findings : Studies indicate that formulations containing this compound show improved efficacy against a range of fungal pathogens while maintaining low toxicity to non-target organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Position

a. Halogen Variation: Fluorine vs. Chlorine vs. Bromine

- (4-Chloro-1,2-phenylene)dimethanol (CAS: N/A): Replacing fluorine with chlorine increases molecular weight (Cl: ~35.45 g/mol vs. F: ~19.00 g/mol) and lipophilicity. Purity is reported at >95% .

- (4-Bromo-1,2-phenylene)dimethanol (CAS: 171011-37-3): Bromine’s even larger size (atomic radius ~114 pm vs. F: ~64 pm) further amplifies steric effects and lowers solubility in polar solvents. It is a white solid with ≥97% purity .

- (Perfluoro-1,2-phenylene)dimethanol (CAS: 13719-81-8): Fully fluorinated analogs exhibit extreme thermal stability and chemical inertness, but synthesis complexity increases due to multiple fluorine substitutions .

b. Fluorine Positional Isomers

- This isomer may exhibit distinct crystallinity and solubility compared to the 3,4-difluoro derivative .

Physicochemical Properties

| Property | (3,4-Difluoro) | (4,5-Difluoro) | (4-Bromo) | (4-Chloro) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~172.12 | ~172.12 | ~217.06 | ~183.02 |

| Melting Point | Not reported | Not reported | White solid | Not reported |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) | |||

| Reactivity | High (fluorine’s electron-withdrawing effect activates ring for electrophilic substitution) |

Note: Fluorinated derivatives generally exhibit lower surface energy and higher thermal stability, making them suitable for coatings and high-performance polymers .

Research Findings and Trends

- Catalytic Advancements: Rh(I) complexes improve regioselectivity in cycloaddition reactions, enabling efficient access to diaryl-substituted dimethanols .

- Environmental Considerations : Fluorinated compounds face scrutiny due to persistence in ecosystems, driving research into biodegradable alternatives .

- Market Availability: (4-Bromo-1,2-phenylene)dimethanol is commercially available at scale (e.g., Ivychem), while fluorinated variants remain niche products .

Preparation Methods

Reduction of 3,4-Difluorophthalic Acid

This two-step approach involves reducing 3,4-difluorophthalic acid to the corresponding diol using lithium aluminum hydride (LiAlH):

-

Esterification : The diacid is converted to its dimethyl ester using thionyl chloride (SOCl) and methanol.

-

Reduction : The diester is reduced with LiAlH in anhydrous tetrahydrofuran (THF) at 0–5°C for 6 hours.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | SOCl/MeOH | Toluene | Reflux | 4 h | 92% |

| 2 | LiAlH | THF | 0–5°C | 6 h | 78% |

Challenges :

-

Over-reduction to methyl groups is avoided by strict temperature control.

-

LiAlH must be freshly distilled to prevent side reactions with moisture.

Hydrolysis of 1,2-Bis(bromomethyl)-3,4-difluorobenzene

Radical bromination of 3,4-difluoro-1,2-xylene followed by hydrolysis:

-

Bromination : N-Bromosuccinimide (NBS) and benzoyl peroxide initiate radical bromination under UV light, yielding 1,2-bis(bromomethyl)-3,4-difluorobenzene.

-

Hydrolysis : The dibromide is treated with aqueous sodium hydroxide (NaOH) at 80°C for 12 hours.

Optimization Data :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| NaOH Concentration | 20% w/w | Lower concentrations slow hydrolysis |

| Reaction Temperature | 80°C | >90°C causes decomposition |

| Reaction Time | 12 h | <10 h gives incomplete conversion |

Yield : 65–70% after recrystallization from ethyl acetate.

Decarboxylation Coupling and Hydrogenation (Adapted from Patent CN107628956A)

Modifying methods for biphenyl synthesis, this route employs palladium-catalyzed coupling:

-

Decarboxylation Coupling :

-

3,4-Difluoro-2-nitrobenzoic acid reacts with iodomethane in the presence of Pd(acac) and CuI in N-methylpyrrolidone (NMP) at 120°C.

-

Key Intermediate : 3,4-Difluoro-2'-nitrobiphenyl.

-

-

Catalytic Hydrogenation :

-

Nitro groups are reduced to amines using H and Pd/C at 50°C.

-

Final Step : Hydroxylation via diazotization and hydrolysis.

-

Critical Parameters :

-

Catalyst loading: 5 mol% Pd(acac) maximizes yield while minimizing costs.

-

Hydrogen pressure: 1.5 MPa ensures complete nitro reduction without over-hydrogenation.

Microwave-Assisted Synthesis (Inspired by MDPI Catalysts Protocol)

Leveraging microwave acceleration, this method reduces reaction times by 60%:

-

Mitsunobu Reaction :

-

3,4-Difluorocatechol reacts with 2 equivalents of methanol under DEAD/PPh catalysis.

-

Microwave irradiation at 100°C for 30 minutes.

-

-

Workup :

-

Rapid cooling followed by extraction with dichloromethane (DCM).

-

Comparative Data :

| Condition | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 6 h | 30 min |

| Yield | 68% | 85% |

| Purity (HPLC) | 95% | 99% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d) :

C NMR (100 MHz, DMSO-d) :

Infrared Spectroscopy (IR)

Industrial Scalability and Environmental Impact

-

Method 2 (Hydrolysis) generates HBr waste, requiring neutralization with NaHCO.

-

Method 3 (Patent route) uses NMP, classified as a hazardous solvent; alternatives like PEG-400 reduce environmental footprint.

-

Microwave-assisted synthesis (Method 4 ) reduces energy consumption by 40% compared to conventional heating .

Q & A

Q. What are the standard synthetic routes for (3,4-Difluoro-1,2-phenylene)dimethanol, and what challenges arise during purification?

The compound is typically synthesized via fluorination of a diol precursor, such as (1,2-phenylene)dimethanol, using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Key steps include:

- Esterification : Protecting hydroxyl groups with acetyl or benzoyl groups to prevent side reactions during fluorination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Challenges include residual fluorinating agents and diastereomer separation due to steric hindrance from fluorine substituents .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR : NMR confirms fluorine substitution patterns (e.g., coupling constants for ortho-fluorines). NMR resolves diastereotopic protons near the fluorine atoms .

- FTIR : Peaks at 3300–3500 cm (O–H stretch) and 1100–1250 cm (C–F stretch) .

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms and hydrogen-bonding networks .

- Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and halogenated solvents (dichloromethane). For reactions requiring aqueous compatibility, co-solvents like THF:water (4:1) or sonication are recommended .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in catalytic applications?

Fluorine's electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (SNAr) reactions. Steric effects from ortho-fluorines restrict rotational freedom, stabilizing transition states in asymmetric catalysis. Computational studies (e.g., DFT/B3LYP) reveal reduced HOMO-LUMO gaps, enhancing charge transfer in metal-organic frameworks .

Q. What contradictions exist in reported thermal stability data for fluorinated diols, and how can they be resolved?

Discrepancies arise from differing experimental conditions:

- Thermogravimetric analysis (TGA) : Under nitrogen, decomposition occurs at 220–250°C, while oxidative environments (air) lower stability to 180–200°C due to fluorine-mediated radical pathways .

- Mitigation : Use inert atmospheres for high-temperature applications (e.g., polymer synthesis) and antioxidants for long-term storage.

Q. How can this compound be functionalized for drug delivery systems?

- Esterification : React with carboxylic acids (e.g., NSAIDs) using DCC/DMAP to create prodrugs with controlled release profiles .

- Coordination chemistry : Chelate platinum(II) or palladium(II) for antitumor agents, leveraging fluorine’s inductive effect to modulate redox potentials .

Q. What methodologies are used to study its interactions with biomacromolecules (e.g., proteins, DNA)?

- Fluorescence quenching : Monitor tryptophan residues in albumin upon binding, using Stern-Volmer plots to calculate binding constants () .

- Molecular docking : Simulate interactions with DNA gyrase or kinases, highlighting hydrogen bonds with fluorine atoms .

Q. How does this compound perform as a monomer in flame-retardant polyurethanes compared to brominated analogs?

- Flame retardancy : Fluorine reduces heat release rate (HRR) via gas-phase radical quenching, unlike bromine’s condensed-phase char formation. LOI values for fluorinated polymers reach 28–30%, vs. 32–35% for brominated systems .

- Trade-offs : Fluorinated derivatives exhibit lower toxicity but require higher loading (15–20 wt%) .

Methodological Recommendations

Q. What strategies optimize reaction yields in SNAr reactions involving this diol?

Q. How to design copolymers using this compound for tailored mechanical properties?

- Diisocyanate coupling : React with HMDI (hexamethylene diisocyanate) at a 1:1 molar ratio in THF, using dibutyltin dilaurate as a catalyst.

- Structure-property relationships : Higher fluorine content increases tensile modulus but reduces elongation at break. Adjust diol:diisocyanate ratios (e.g., 1:1.2) to balance rigidity and flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.